Rac-3-ethyl-indan-1-one
Description
Rac-3-ethyl-indan-1-one is a racemic mixture of a bicyclic ketone derivative featuring an ethyl substituent at the 3-position of the indanone ring. Indanones are aromatic ketones with a fused benzene and cyclopentanone structure, widely utilized in organic synthesis, pharmaceutical intermediates, and material science.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-ethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H12O/c1-2-8-7-11(12)10-6-4-3-5-9(8)10/h3-6,8H,2,7H2,1H3 |
InChI Key |
KNUNPFLGVSVQQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Rac-3-ethyl-indan-1-one can be synthesized through several methods. One common approach involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Rac-3-ethyl-indan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Rac-3-ethyl-indan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and ligands for catalysis.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of Rac-3-ethyl-indan-1-one involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and functional differences between Rac-3-ethyl-indan-1-one and related compounds:
| Compound Name | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | Indanone | Ketone, ethyl | ~174.23 | 3-ethyl |
| 1-(1-Methyl-1H-indazol-3-yl)ethanone | Indazole | Ketone, methyl, indazole | ~175.20 | 1-methyl, 3-acetyl |
| 1-[3-(Dimethylamino)phenyl]ethan-1-one | Phenyl | Ketone, dimethylamino | ~177.24 | 3-dimethylamino |
| 1-Methyl-1H-indazole-3-carboxylic acid | Indazole | Carboxylic acid, methyl | ~176.17 | 1-methyl, 3-carboxylic |
Key Observations :
- Core Structure: this compound’s indanone core differs from indazole derivatives (e.g., 1-(1-Methylindazol-3-yl)ethanone), which contain a nitrogen-rich aromatic system. Indazoles often exhibit enhanced hydrogen-bonding capacity and basicity compared to indanones .
- In contrast, the dimethylamino group in 1-[3-(Dimethylamino)phenyl]ethan-1-one introduces polarity and basicity, favoring solubility in polar solvents .
Physicochemical Properties
| Property | This compound | 1-(1-Methylindazol-3-yl)ethanone | 1-[3-(Dimethylamino)phenyl]ethan-1-one |
|---|---|---|---|
| LogP (estimated) | 2.8 | 1.9 | 1.2 |
| Water Solubility | Low (~0.1 mg/mL) | Moderate (~5 mg/mL) | High (~50 mg/mL) |
| Melting Point | 80–82°C | 95–97°C | 60–62°C |
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